molecular formula C12H13ClF3N3O B2614974 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide CAS No. 2061248-92-6

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide

Cat. No.: B2614974
CAS No.: 2061248-92-6
M. Wt: 307.7
InChI Key: SDLLBDJTFUDALK-UHFFFAOYSA-N
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Description

N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the development of novel therapeutic agents. This compound features a piperidine-carboxamide group linked to a 3-chloro-5-(trifluoromethyl)pyridine scaffold, a structure frequently associated with potent biological activity . Compounds with this core structure have been extensively investigated as key intermediates and pharmacophores in drug discovery. For instance, research into structurally related pyridine and piperidine-based molecules has demonstrated their potential as highly potent and selective enzyme inhibitors . One prominent example is PF-04457845, a clinical candidate for treating pain, which is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . The 3-chloro-5-(trifluoromethyl)pyridine moiety is a privileged structure in agrochemical and pharmaceutical design, valued for its ability to enhance metabolic stability and modulate lipophilicity . As such, this compound serves as a versatile precursor for synthesizing more complex molecules targeting various biological pathways. It is strictly for use in laboratory research settings. This product is Not Intended for Diagnostic or Therapeutic Use. Handling and Safety: For Research Use Only. Not approved for human consumption, diagnostic, or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c13-9-6-8(12(14,15)16)7-17-10(9)18-11(20)19-4-2-1-3-5-19/h6-7H,1-5H2,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLLBDJTFUDALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperidine-1-carboxamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations: Piperidine vs. Piperazine

A key distinction lies in the choice of heterocycle.

Compound Name Heterocycle Molecular Formula Molecular Weight Key Substituents
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide (Target) Piperidine C₁₃H₁₂ClF₃N₃O (inferred) ~330 (estimated) 3-Cl, 5-CF₃ on pyridine; carboxamide on N1
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide Piperazine C₁₈H₁₅ClF₆N₄O 455.8 Additional N in piperazine; 3-CF₃ on phenyl
4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide TFA (35) Piperazine C₁₉H₂₀ClF₃N₅S 429.11 (HRMS) Carbothioamide (C=S) instead of carboxamide

Key Observations :

  • Carbothioamides (C=S, as in ) may exhibit altered metabolic stability and binding affinity compared to carboxamides (C=O) due to differences in hydrogen-bonding capacity.

Substituent Effects on Pyridine/Phenyl Rings

The substituents on the aromatic ring significantly influence electronic and steric properties:

Compound Name Aromatic Ring Substituents Impact on Properties
Target Compound 3-Cl, 5-CF₃ on pyridine Enhanced electron-withdrawing effects; increased lipophilicity (logP ~3.5 estimated)
4-(2,4-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide TFA (38) 2,4-dichlorophenyl Higher steric hindrance; potential for altered target binding
N-(3-iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide 3-I, 5-CF₃ on pyridine; pivalamide group Iodo substituent increases molecular weight; pivalamide enhances metabolic stability

Key Observations :

  • Trifluoromethyl (CF₃) groups, as in the target compound and , improve resistance to oxidative metabolism.
  • Chlorine substituents (e.g., 3-Cl in the target, 2,4-dichloro in ) enhance halogen bonding interactions with biological targets.

Functional Group Modifications

Variations in the amide moiety and linker groups affect pharmacological profiles:

Compound Name Functional Group Molecular Weight Notable Data
Target Compound Piperidine-1-carboxamide ~330 Inferred moderate logD (2.5–3.5)
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide Methylamide on piperidine-4-carboxylic acid 335.75 Increased lipophilicity due to methyl group
N-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]-2-cyanoacetamide Cyanoacetamide linker 463.8 (estimated) Cyano group may enhance binding to kinase targets

Key Observations :

  • Cyanoacetamide-containing compounds (e.g., ) are often explored as kinase inhibitors due to the electrophilic nitrile group.

Biological Activity

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety containing a trifluoromethyl group. The molecular formula is C19H17ClF6N4OC_{19}H_{17}ClF_6N_4O with a molecular weight of approximately 404.76 g/mol. Its systematic name is this compound, and it possesses notable physicochemical properties that influence its biological activity.

Research indicates that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets. The presence of the chlorinated pyridine structure has been associated with increased potency against various biological targets, including enzymes and receptors involved in disease processes.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group significantly impacts the biological activity of compounds within this chemical class. For instance, studies have shown that substituents on the piperidine or pyridine rings can modulate potency and selectivity for specific targets:

Substituent Effect on Activity Reference
Trifluoromethyl (-CF3)Increases potency against certain enzymes
Chlorine (-Cl)Enhances binding affinity
Various alkyl substitutionsAlters metabolic stability

Antiparasitic Activity

In studies focused on antiparasitic activity, derivatives of this compound were evaluated for their efficacy against malaria parasites. The modifications led to varying degrees of activity:

  • EC50 Values : The effective concentration required to inhibit 50% of the biological activity was found to be significantly influenced by the structural modifications. For example, one derivative exhibited an EC50 value as low as 0.011μM0.011\,\mu M, indicating high potency against the target parasites .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit key enzymes involved in disease pathways:

  • 5-Hydroxytryptamine (5-HT) Uptake : The inclusion of a trifluoromethyl group has been shown to enhance the inhibition of 5-HT uptake by sixfold compared to non-fluorinated analogs .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Malaria Treatment : A study evaluated various derivatives in mouse models, demonstrating significant reductions in parasite load when treated with optimized compounds from this series .
  • Cancer Research : Another investigation focused on the compound's ability to inhibit cancer cell proliferation through targeted enzyme inhibition, showing promise in preclinical models .

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